molecular formula C12H11N3O3S B5702110 2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid

2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid

Cat. No.: B5702110
M. Wt: 277.30 g/mol
InChI Key: JAUDODXCFFPEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound includes a benzoic acid moiety linked to a 1,3,4-thiadiazole ring, which is further substituted with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with a benzoic acid derivative. One common method includes the use of hydrazonoyl halides and potassium thiocyanate as starting materials . The reaction conditions often involve refluxing in ethanol with the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with the active sites of enzymes, inhibiting their activity. This compound can also disrupt cellular processes by interfering with DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid is unique due to its combination of the benzoic acid moiety with the 1,3,4-thiadiazole ring, which enhances its biological activity and makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-2-9-14-15-12(19-9)13-10(16)7-5-3-4-6-8(7)11(17)18/h3-6H,2H2,1H3,(H,17,18)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUDODXCFFPEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.